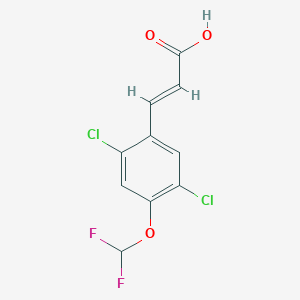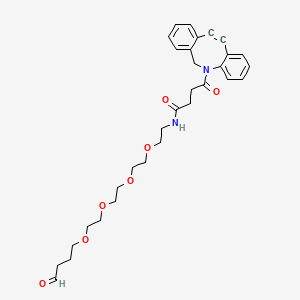
DBCO-PEG4-Butyraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-PEG4-Butyraldehyde is a compound used in click chemistry, a field of chemistry that focuses on the rapid synthesis of substances by joining small units together. This compound contains a terminal butylraldehyde group, which reacts with hydrazides to form stable hydrazone linkages or with alkoxyamines to form stable oxime bonds . The hydrophilic polyethylene glycol (PEG) spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance during ligation .
準備方法
Synthetic Routes and Reaction Conditions
DBCO-PEG4-Butyraldehyde is synthesized through a series of chemical reactions involving the attachment of a butyraldehyde group to a PEG chain, which is then linked to a dibenzocyclooctyne (DBCO) group. The butyraldehyde reacts with hydrazides to form stable hydrazone linkages or with alkoxyamines to form stable oxime bonds . The reaction conditions typically involve the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored under specific conditions to maintain its stability and reactivity .
化学反応の分析
Types of Reactions
DBCO-PEG4-Butyraldehyde undergoes several types of chemical reactions, including:
Oxidation: The butyraldehyde group can be oxidized to form carboxylic acids.
Reduction: The butyraldehyde group can be reduced to form alcohols.
Substitution: The butyraldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydrazides and alkoxyamines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazone and oxime bonds.
科学的研究の応用
DBCO-PEG4-Butyraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid synthesis of complex molecules.
Biology: Used for bioconjugation and labeling of biomolecules.
Medicine: Used in drug delivery systems and diagnostic imaging.
Industry: Used in the production of polymers and other advanced materials
作用機序
The mechanism of action of DBCO-PEG4-Butyraldehyde involves the formation of stable covalent bonds with target molecules. The DBCO group reacts with azide-tagged molecules via a copper-free click chemistry reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
類似化合物との比較
Similar Compounds
DBCO-PEG4-NHS Ester: Contains an NHS ester group instead of a butyraldehyde group.
DBCO-PEG4-Biotin: Contains a biotin group instead of a butyraldehyde group.
DBCO-PEG4-Alcohol: Contains an alcohol group instead of a butyraldehyde group.
Uniqueness
DBCO-PEG4-Butyraldehyde is unique due to its terminal butylraldehyde group, which allows for the formation of stable hydrazone and oxime bonds. This makes it particularly useful for applications requiring stable and specific covalent linkages .
特性
分子式 |
C31H38N2O7 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-(4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C31H38N2O7/c34-16-5-6-17-37-19-21-39-23-24-40-22-20-38-18-15-32-30(35)13-14-31(36)33-25-28-9-2-1-7-26(28)11-12-27-8-3-4-10-29(27)33/h1-4,7-10,16H,5-6,13-15,17-25H2,(H,32,35) |
InChIキー |
FUJUWURLLYVWEY-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)

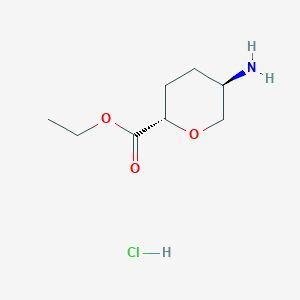
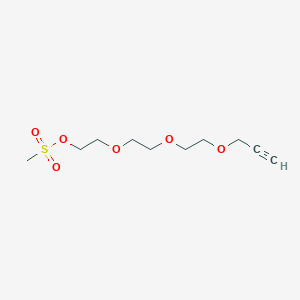
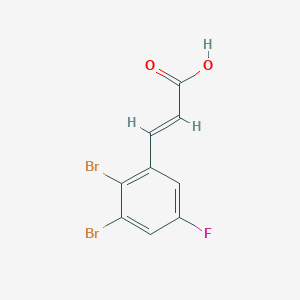
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
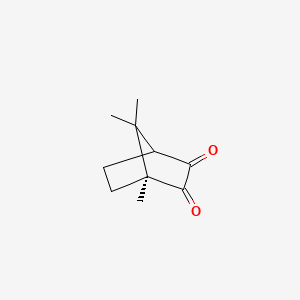
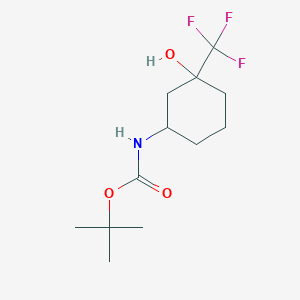
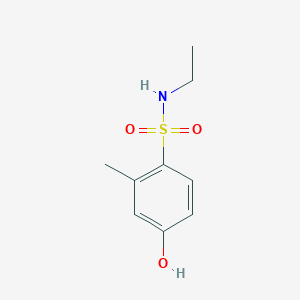

![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
